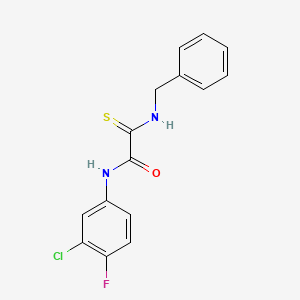

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide

Description

Properties

IUPAC Name |

2-(benzylamino)-N-(3-chloro-4-fluorophenyl)-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2OS/c16-12-8-11(6-7-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIJISXGLNYXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isothiocyanate with 3-chloro-4-fluoroaniline under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Structural and Functional Analysis

Thiourea vs. Amide/Urea Derivatives

- The target compound’s thiourea group (C=S) distinguishes it from amide (C=O) or urea (N-C(=O)-N) derivatives.

- In contrast, N-(4-Methylphenyl)formamide () lacks the thiourea group but shares the formamide backbone.

Halogen-Substituted Aromatic Rings

- The 3-chloro-4-fluorophenyl group in the target compound is also present in N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide (). The chloro and fluoro substituents increase lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to metabolic degradation. This is reflected in the latter compound’s potent anticancer activity .

- 3-Chloro-N-Phenyl-Phthalimide () utilizes a single chloro substituent on a phthalimide ring, which is critical for polymer synthesis but lacks the dual halogenation seen in the target compound .

Physical and Thermal Properties

- N-(4-Methylphenyl)Formamide () undergoes phase transitions between ordered and disordered states under thermal stress. The target compound’s thiourea group and bulkier substituents may stabilize its crystal lattice, reducing such transitions .

Biological Activity

The compound 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide is a member of the class of carbamothioyl derivatives, which have garnered interest due to their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14ClFNO2S

- Molecular Weight : 321.79 g/mol

Structural Features

- The compound features a benzyl group linked to a carbamothioyl moiety, which is known for its role in various biological activities.

- The presence of the chloro and fluoro substituents on the phenyl ring enhances the lipophilicity and potentially the bioactivity of the molecule.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory processes .

- Receptor Modulation : It may interact with specific receptors such as PPAR (Peroxisome Proliferator-Activated Receptors), influencing metabolic pathways related to inflammation and lipid metabolism .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially making them candidates for treating infections .

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of compounds related to This compound . The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting a potential therapeutic application in chronic inflammatory diseases .

Anticancer Properties

Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Comparative Biological Data

Q & A

Q. How do solvent effects and supramolecular interactions influence crystallization outcomes?

- Methodological Answer : Polymorph screening uses solvents with varying polarity (e.g., toluene, DMSO) to assess nucleation kinetics. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). Differential Scanning Calorimetry (DSC) maps thermal stability of polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.